![molecular formula C10H13N3O B12818663 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are often used as core structures in pharmaceuticals. This particular compound features an ethyl group at the first position, a methoxy group at the fifth position, and an amine group at the second position of the benzimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with ethyl formate under acidic conditions can yield the benzimidazole core.
-
Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation. This can be achieved by reacting the benzimidazole core with methyl iodide in the presence of a base like potassium carbonate.
-
Ethylation: : The ethyl group can be introduced by reacting the intermediate with ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, which can reduce the imine group to an amine.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-1H-benzo[d]imidazol-2-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-methoxy-1H-benzo[d]imidazol-2-amine: Lacks the ethyl group, which may influence its solubility and interaction with molecular targets.
1-ethyl-5-methoxy-1H-benzo[d]imidazole:
Uniqueness
1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the ethyl and methoxy groups, which can enhance its solubility, stability, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-ethyl-5-methoxybenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-13-9-5-4-7(14-2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12) |
Clé InChI |
UPDTXDCNKIGJII-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)OC)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


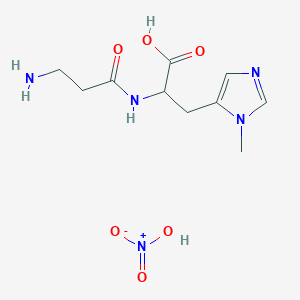


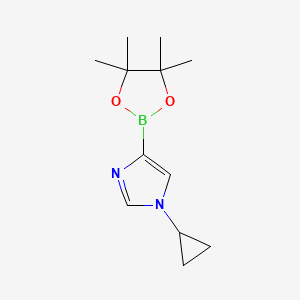
![5,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B12818609.png)
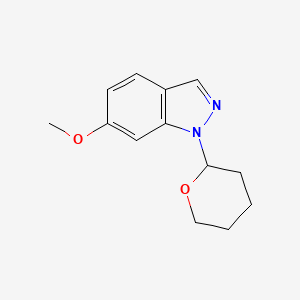
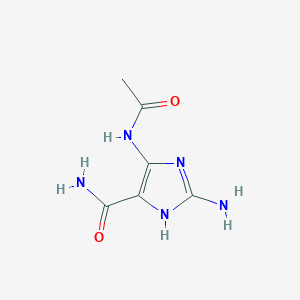

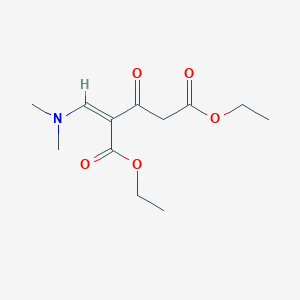
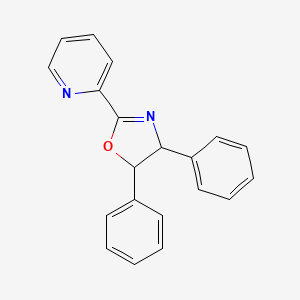

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12818655.png)

![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
